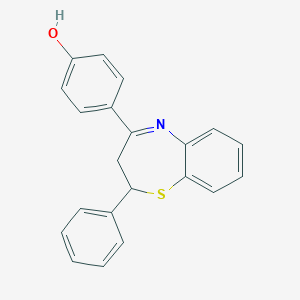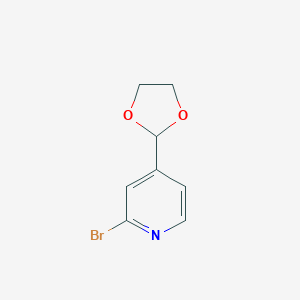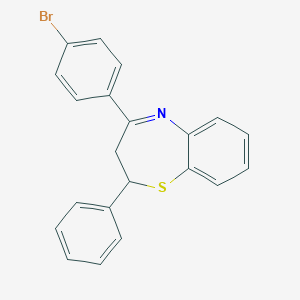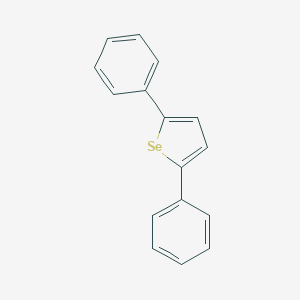
2,5-Diphenylselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenylselenophene is a heterocyclic compound that contains selenium and is widely used in scientific research. It is a member of the selenophene family and has a unique structure that makes it a versatile compound for various applications.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenylselenophene has various scientific research applications. It is widely used as a building block for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). It is also used as a catalyst in organic reactions, such as Suzuki coupling, Sonogashira coupling, and Stille coupling. Moreover, it is used as a probe in fluorescence-based assays for the detection of biomolecules.
Wirkmechanismus
The mechanism of action of 2,5-Diphenylselenophene is not fully understood. However, it is believed that the selenium atom in the molecule plays a crucial role in its biological activity. It is thought to act as a nucleophile and form covalent bonds with biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2,5-Diphenylselenophene has been shown to exhibit various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. It can also inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Diphenylselenophene has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under various conditions and can be stored for a long time. Moreover, it has a unique structure that makes it a versatile compound for various applications. However, 2,5-Diphenylselenophene has some limitations. It is toxic and can cause harm to humans and animals. Therefore, it should be handled with care and disposed of properly. Additionally, it is expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,5-Diphenylselenophene. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its use as a probe for the detection of biomolecules in vivo. Moreover, it can be used as a building block for the synthesis of new organic electronic materials with improved performance. Additionally, the development of new synthetic methods for the preparation of 2,5-Diphenylselenophene can lead to more efficient and cost-effective production.
Conclusion
In conclusion, 2,5-Diphenylselenophene is a versatile compound with various scientific research applications. It is easy to synthesize and has a unique structure that makes it a useful building block for organic electronic materials. It has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. However, it has some limitations, such as toxicity and high cost. The future directions for research on 2,5-Diphenylselenophene include exploring its potential as a therapeutic agent, developing new synthetic methods, and investigating its use as a probe for the detection of biomolecules.
Synthesemethoden
The synthesis of 2,5-Diphenylselenophene involves the reaction of phenyl lithium with diphenyl diselenide. The reaction is carried out in anhydrous ether and is catalyzed by copper iodide. The resulting product is then purified by column chromatography. This method is considered the most efficient and widely used for the synthesis of 2,5-Diphenylselenophene.
Eigenschaften
CAS-Nummer |
18782-55-3 |
|---|---|
Produktname |
2,5-Diphenylselenophene |
Molekularformel |
C16H12Se |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
2,5-diphenylselenophene |
InChI |
InChI=1S/C16H12Se/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
BQQKIUFJWFHJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
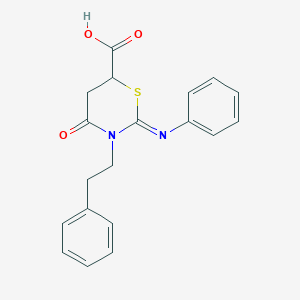
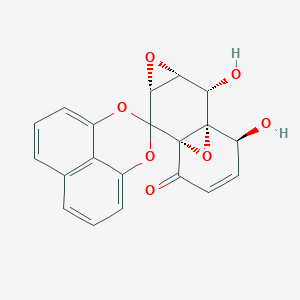
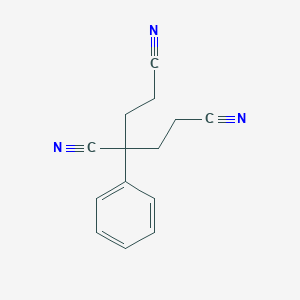
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
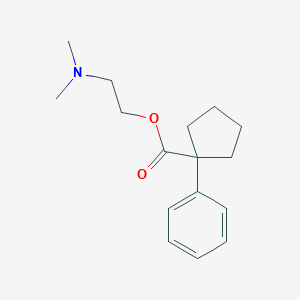
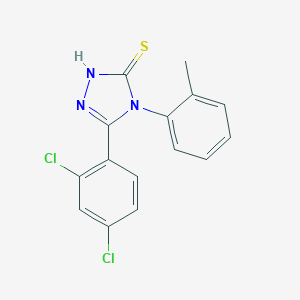
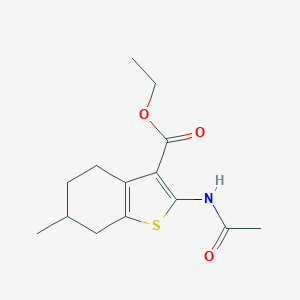
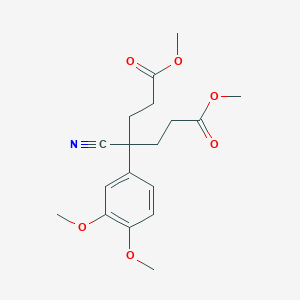
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
